2,3-Difluoro-4-(hexyloxy)benzoic acid
Description
Contextual Significance of Fluorinated Benzoic Acid Derivatives in Advanced Materials and Molecular Design
Fluorinated benzoic acid derivatives are a class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by fluorine atoms. lookchem.com This substitution has profound effects on the molecule's properties. The high electronegativity of fluorine can create strong dipoles, influencing molecular packing and intermolecular interactions. This is a key factor in the design of advanced materials.
These derivatives are integral to various fields:
Liquid Crystals: The unique properties of fluorinated compounds make them ideal components in liquid crystal mixtures used in displays and other electro-optical devices. tcichemicals.comresearchgate.net Their ability to influence dielectric anisotropy and other physical parameters is crucial for the performance of these technologies. tcichemicals.comresearchgate.net
Pharmaceuticals and Agrochemicals: The inclusion of fluorine can enhance the metabolic stability and bio-availability of drug candidates and agricultural chemicals. lookchem.comresearchgate.net
Advanced Polymers and Materials: Fluorinated benzoic acids serve as essential building blocks in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance. researchgate.net
The study of these derivatives often involves understanding how the position and number of fluorine atoms, along with other substituents, fine-tune the molecule's behavior. This knowledge is critical for the rational design of new materials with specific functionalities. nih.gov
Rationale for Comprehensive Academic Investigation of 2,3-Difluoro-4-(hexyloxy)benzoic Acid
The specific substitution pattern of this compound, with two adjacent fluorine atoms and a hexyloxy chain, makes it a compound of particular interest. The ortho-difluoro substitution pattern creates a unique electronic environment on the benzene ring, while the hexyloxy tail introduces a flexible, non-polar segment. This combination of a rigid, polar core and a flexible, non-polar tail is characteristic of molecules that can self-assemble into ordered structures, such as liquid crystals.
The rationale for its in-depth study is rooted in the desire to understand the structure-property relationships in these types of molecules. By systematically investigating compounds like this compound, researchers can gain insights into how specific molecular features influence macroscopic properties. This knowledge is invaluable for the design of new liquid crystals and other functional materials with tailored performance characteristics.
Scope and Objectives of Research on the Chemical Compound
Research on this compound is primarily focused on its synthesis, characterization, and potential applications, particularly in the realm of liquid crystals. The main objectives of these research endeavors include:
Development of Efficient Synthetic Routes: A key objective is to establish reliable and high-yielding methods for the synthesis of this compound and its precursors. rsc.orgprepchem.com
Characterization of Physicochemical Properties: A thorough investigation of its physical and chemical properties, including its melting point, solubility, and spectral data, is essential for its application.
Investigation of Liquid Crystalline Behavior: A significant portion of the research is dedicated to determining if the compound exhibits liquid crystalline phases and to characterize these phases. nih.govnih.gov This involves studying its phase transitions and identifying the types of liquid crystal structures it forms. nih.govnih.gov
Understanding Structure-Property Correlations: A fundamental goal is to correlate the molecular structure of this compound with its observed properties. This includes understanding the role of the fluorine atoms and the hexyloxy chain in directing its self-assembly and influencing its physical characteristics. researchgate.net
Evaluation for Device Applications: Ultimately, the research aims to assess the potential of this compound for use in various applications, such as in liquid crystal displays, sensors, or other advanced materials. researchgate.netnih.gov
Chemical and Physical Properties of this compound
The properties of this compound are detailed in the table below.
| Property | Value |
| CAS Number | 2082696-88-4 sigmaaldrich.combldpharm.com |
| Molecular Formula | C13H16F2O3 aablocks.com |
| Molecular Weight | 258.26 g/mol aablocks.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-hexoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7H,2-5,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYSGZRWGAUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2,3 Difluoro 4 Hexyloxy Benzoic Acid
Established Synthetic Routes and Reaction Optimizations for the Chemical Compound
The synthesis of 2,3-difluoro-4-(hexyloxy)benzoic acid typically commences from a more readily available precursor, 2,3-difluoro-4-hydroxybenzoic acid. biosynth.commdpi.com The primary transformation involves the etherification of the hydroxyl group to introduce the hexyloxy chain.
Alkylation and Arylation Reactions in Key Synthetic Steps
The most common and effective method for introducing the hexyloxy group onto the 2,3-difluoro-4-hydroxybenzoic acid backbone is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a hexyl halide.
A general procedure involves dissolving 2,3-difluoro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base is then added to facilitate the deprotonation. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). Following the formation of the phenoxide, 1-bromohexane (B126081) or 1-iodohexane (B118524) is added to the reaction mixture, which is then typically heated to ensure the completion of the alkylation reaction.
Optimization of this reaction often involves screening different bases and solvents to maximize the yield and minimize side reactions. For instance, cesium bicarbonate in acetonitrile (B52724) has been shown to be effective for regioselective alkylation of similar dihydroxybenzyaldehydes, suggesting its potential applicability here to achieve high yields and selectivity. nih.gov
| Reactants | Reagents | Solvent | Conditions | Product | Reference |
| 2,3-Difluoro-4-hydroxybenzoic acid, 1-Bromohexane | K₂CO₃ | DMF | Heating | This compound | masterorganicchemistry.com |
| 2,4-Dihydroxybenzyaldehyde, Alkyl Bromide | CsHCO₃ | Acetonitrile | 80 °C | 4-Alkoxy-2-hydroxybenzaldehyde | nih.gov |
Carboxylation and Hydrolysis Techniques for Benzoic Acid Moiety Formation
While the primary route starts with a pre-existing benzoic acid moiety, alternative strategies could involve the formation of the carboxylic acid group at a later stage. One such approach is the hydrolysis of a corresponding nitrile precursor, 2,3-difluoro-4-(hexyloxy)benzonitrile. This hydrolysis can be achieved under either acidic or alkaline conditions. libretexts.org
Another potential route to the benzoic acid is through the carboxylation of an appropriate organometallic precursor derived from 1,2-difluoro-3-(hexyloxy)benzene. This can be achieved by first converting the benzene (B151609) derivative into an organolithium or Grignard reagent, followed by reaction with carbon dioxide.
Regioselective Fluorination Approaches
The synthesis of the starting material, 2,3-difluoro-4-hydroxybenzoic acid, relies on regioselective fluorination techniques. The introduction of fluorine atoms onto an aromatic ring can be challenging due to the high reactivity of fluorinating agents. One common strategy involves electrophilic fluorination of a suitably activated benzoic acid derivative. Another approach is the use of diazotization of an amino-substituted benzoic acid followed by a Schiemann reaction or related fluorination methods. wikipedia.org For instance, the synthesis of other fluorinated benzoic acids often employs methods like nitration followed by nucleophilic aromatic substitution of the nitro group with fluoride. stackexchange.com
Synthesis of Analogues and Homologues of this compound
The structural framework of this compound allows for systematic modifications to explore structure-activity relationships and develop new materials with tailored properties.
Systematic Variation of Alkyloxy Chain Lengths and Fluorine Substitution Patterns
A straightforward modification involves varying the length of the alkyloxy chain. By employing different alkyl halides (e.g., 1-bromobutane, 1-bromooctane, 1-bromodecane) in the Williamson ether synthesis with 2,3-difluoro-4-hydroxybenzoic acid, a series of 2,3-difluoro-4-alkoxybenzoic acids can be prepared. This allows for the fine-tuning of properties such as lipophilicity and solubility.
Furthermore, the fluorine substitution pattern on the aromatic ring can be altered. Synthesizing isomers such as 2,4-difluoro-, 2,5-difluoro-, or 3,4-difluoro-4-hydroxybenzoic acids and subsequently alkylating them would yield a library of fluorinated alkoxybenzoic acid analogues. The synthesis of these differently fluorinated precursors often requires specific starting materials and regioselective fluorination strategies. google.comlookchem.com
| Starting Material | Alkylating Agent | Product |
| 2,3-Difluoro-4-hydroxybenzoic acid | 1-Bromobutane | 2,3-Difluoro-4-(butyloxy)benzoic acid |
| 2,3-Difluoro-4-hydroxybenzoic acid | 1-Bromooctane | 2,3-Difluoro-4-(octyloxy)benzoic acid |
| 2,3-Difluoro-4-hydroxybenzoic acid | 1-Bromodecane | 2,3-Difluoro-4-(decyloxy)benzoic acid |
Introduction of Diverse Terminal Moieties for Functionalization
The carboxylic acid group of this compound serves as a versatile handle for the introduction of a wide range of terminal functional groups, most commonly through the formation of amides and esters.
Amide Synthesis: Amides are readily prepared by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.
Ester Synthesis: Esters can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This reaction is typically performed under reflux conditions. For more sensitive substrates, milder esterification methods can be employed, such as reaction with an alkyl halide in the presence of a base like cesium carbonate.
These derivatization strategies enable the incorporation of the 2,3-difluoro-4-(hexyloxy)phenyl moiety into a diverse array of larger molecular architectures, facilitating its use in various scientific and technological applications.
Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of fine chemicals, including complex molecules like this compound. researchgate.net The twelve principles of green chemistry offer a framework to minimize the environmental impact of chemical processes by focusing on aspects such as waste reduction, the use of safer chemicals and solvents, and energy efficiency. nih.gov For a specialized compound like this compound, which features a difluorinated aromatic ring and an ether linkage, applying these principles presents both unique challenges and significant opportunities for innovation in synthetic methodology.
Key strategies in the green synthesis of benzoic acid derivatives and their precursors include the use of alternative solvents, catalytic reactions, and renewable starting materials. rsc.org For instance, replacing volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce environmental pollution. nih.gov Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy usage compared to conventional heating methods. chemmethod.com
The development of catalytic processes is particularly important for enhancing the sustainability of synthesizing complex molecules. researchgate.net Catalysts offer superior selectivity, operate under milder conditions, and can often be recycled and reused, thereby minimizing waste. polimi.it For the synthesis of fluorinated compounds, research into more efficient and environmentally benign fluorinating agents is an ongoing area of focus. rsc.org
To quantify the "greenness" of a synthetic route, several metrics have been developed. These tools help chemists evaluate and compare the environmental performance of different processes.
Key Green Chemistry Metrics:
| Metric | Description | Ideal Value |
| Atom Economy (AE) | A measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.net | 1 (or 100%) |
| E-Factor (Environmental Factor) | The ratio of the mass of total waste generated to the mass of the desired product. e3s-conferences.org | 0 |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product, taking into account yield, atom economy, and stoichiometry. nih.gov | 100% |
| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. nih.gov | 1 |
This table provides an overview of common metrics used to assess the environmental impact of chemical syntheses.
Applying these principles to the synthesis of this compound would involve a critical evaluation of each synthetic step. A hypothetical green synthesis could start from a readily available difluorophenol derivative, employing a catalytic etherification process using a phase-transfer catalyst to improve efficiency and reduce the need for harsh solvents. The subsequent carboxylation step could be designed to proceed under milder conditions, potentially using biocatalysis or a novel catalytic system to avoid high pressures and temperatures.
A comparative analysis of a traditional versus a hypothetical green route for a related transformation highlights the potential for improvement. For example, in the synthesis of other specialty chemicals, a shift from stoichiometric reagents to catalytic cycles has been shown to dramatically reduce the E-Factor.
Illustrative Comparison of Synthetic Approaches for a Generic Etherification Step:
| Parameter | Traditional Williamson Ether Synthesis | Green Catalytic Approach |
| Solvent | DMF, DMSO (High-boiling, toxic) | Water, or solvent-free conditions |
| Base | Stoichiometric strong base (e.g., NaH) | Catalytic amount of a milder base with a phase-transfer catalyst |
| Energy Input | High temperature, long reaction time | Lower temperature, potentially microwave-assisted |
| Waste | Large volumes of solvent and salt by-products | Minimal salt waste, recyclable catalyst |
| E-Factor | High | Low |
This table illustrates the potential improvements in sustainability by applying green chemistry principles to a key reaction type involved in the synthesis of the target compound.
Furthermore, derivatization strategies for this compound, such as the formation of amides or esters, can also be designed with green principles in mind. rsc.org For example, direct amidation reactions that avoid the pre-activation of the carboxylic acid to an acyl chloride can prevent the formation of corrosive by-products. rsc.org Catalytic methods for these transformations are being developed to proceed under mild conditions with high efficiency. rsc.org
Advanced Spectroscopic and Spectrometric Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 2,3-Difluoro-4-(hexyloxy)benzoic acid, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be necessary to confirm its structure.
Proton (¹H) NMR Studies for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the hexyloxy chain, the aromatic protons, and the carboxylic acid proton.
The protons of the hexyloxy group would appear in the upfield region of the spectrum. The terminal methyl (CH₃) group would likely present as a triplet, while the methylene (B1212753) (CH₂) groups would show complex multiplets due to spin-spin coupling with adjacent protons. The methylene group attached directly to the oxygen atom (OCH₂) would be the most deshielded of the aliphatic protons, appearing at a higher chemical shift.
The aromatic region would feature signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would be in different chemical environments and would likely appear as complex multiplets resulting from coupling to each other and to the adjacent fluorine atoms. The carboxylic acid proton (-COOH) would typically be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0-13.0 | br s | 1H | -COOH |
| ~7.5-8.0 | m | 1H | Aromatic CH |
| ~6.9-7.4 | m | 1H | Aromatic CH |
| ~4.1 | t | 2H | -OCH₂- |
| ~1.8 | m | 2H | -OCH₂CH ₂- |
| ~1.5 | m | 2H | -CH₂- |
| ~1.3 | m | 2H | -CH₂- |
| ~0.9 | t | 3H | -CH₃ |
Note: This table is a hypothetical representation. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of a molecule. For this compound, a ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including those in the benzoic acid core and the hexyloxy side chain.
The carbonyl carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum (around 165-185 ppm). The aromatic carbons would appear in the range of approximately 110-160 ppm. The carbons directly bonded to the fluorine atoms would exhibit characteristic splitting patterns due to carbon-fluorine coupling (C-F coupling), providing valuable structural information. The carbons of the hexyloxy chain would be observed in the upfield region of the spectrum.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~150-160 | Aromatic C-F, C-O |
| ~115-130 | Aromatic C-H, C-C |
| ~70 | -OCH₂- |
| ~31 | -CH₂- |
| ~29 | -CH₂- |
| ~25 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Note: This table is a hypothetical representation. The presence of fluorine atoms will induce splitting of the signals for the carbons in the aromatic ring.
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environments
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent fluorine atoms attached to the aromatic ring. The chemical shifts of these signals and the coupling between the two fluorine atoms (F-F coupling) would provide definitive evidence for their positions on the benzene ring.
Two-Dimensional NMR Methodologies for Complex Structure Assignments
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques would be essential for the complete and unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments would be instrumental in confirming the connectivity of the entire molecular structure.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. docbrown.info
The spectrum would also show C-H stretching vibrations for the aliphatic hexyloxy chain just below 3000 cm⁻¹ and for the aromatic ring just above 3000 cm⁻¹. The C-O stretching of the ether linkage and the C-F stretching vibrations would also be present, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). Analysis of the FT-IR spectrum of the related 2,3-difluorobenzoic acid has provided detailed assignments for the vibrational modes of the difluorinated ring system. nih.gov
Hypothetical FT-IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |
| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ether & Acid) |
| ~1100-1000 | Medium | C-F Stretch |
Note: This table presents hypothetical data based on the expected functional groups.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement, often to within a few parts per million (ppm). nih.gov This level of precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₃H₁₆F₂O₃), the theoretical monoisotopic mass can be calculated with high precision.
HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can readily distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov The accurate mass measurement from HRMS would provide definitive confirmation of the elemental formula of this compound.
The table below shows the calculated exact masses for the primary ions expected in the HRMS analysis of this compound.
| Ion | Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₁₃H₁₇F₂O₃⁺ | 259.1140 |
| [M-H]⁻ | C₁₃H₁₅F₂O₃⁻ | 257.0995 |
| [M+Na]⁺ | C₁₃H₁₆F₂NaO₃⁺ | 281.0959 |
This table presents theoretically calculated exact masses.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like carboxylic acids. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, with minimal fragmentation. nih.gov
For this compound, analysis in the negative ion mode would be particularly effective due to the acidic nature of the carboxylic acid group, leading to the ready formation of the [M-H]⁻ ion. nih.gov The study of substituted benzoic acids by ESI-MS has shown that the efficiency of forming the deprotonated molecular ion can be influenced by the nature and position of the substituents on the aromatic ring. nih.gov The electron-withdrawing fluorine atoms on the ring of the target molecule would likely enhance the acidity of the carboxylic acid, promoting the formation of the [M-H]⁻ ion.
Furthermore, ESI-MS can also reveal the formation of adduct ions, such as the sodium adduct [M+Na]⁺ in the positive ion mode, or even dimer ions. nih.gov The study of these different ionization pathways can provide additional information about the analyte's properties in both solution and the gas phase. nih.gov The fragmentation pattern, although minimal with ESI, can be induced (in-source CID or tandem MS) to provide structural information. For this compound, a characteristic fragmentation would be the loss of the hexyloxy side chain.
Computational and Theoretical Chemistry Studies on 2,3 Difluoro 4 Hexyloxy Benzoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 2,3-Difluoro-4-(hexyloxy)benzoic acid, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
The choice of the functional and basis set is crucial in DFT calculations. For molecules like this compound, hybrid functionals such as B3LYP are commonly used in conjunction with Pople-style basis sets like 6-311++G(d,p). The inclusion of diffuse functions (+) is important for accurately describing the diffuse nature of electron density in the lone pairs of oxygen and fluorine atoms, while polarization functions (d,p) account for the non-uniform distribution of electron charge in chemical bonds.
Conformational Landscape Analysis and Energy Minima
The hexyloxy chain and the carboxylic acid group of this compound can rotate around several single bonds, leading to various possible spatial arrangements known as conformers. A thorough conformational analysis is essential to identify the most stable conformers, which are the ones that are most likely to be present under experimental conditions.
Computational studies on similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, have revealed the existence of multiple conformers arising from the different orientations of the hydroxyl and carboxylic acid groups. researchgate.net For this compound, the conformational landscape is primarily defined by the torsion angles of the hexyloxy chain and the orientation of the carboxylic acid group. The rotation around the C-O bond of the hexyloxy group and the C-C bond connecting the carboxylic group to the phenyl ring are of particular importance.
By systematically rotating these key dihedral angles and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the stable conformers of the molecule. For each conformer, the relative energy, which is the energy difference with respect to the most stable conformer, can be calculated. This information is critical for understanding the molecule's flexibility and its behavior in different environments. Studies on related benzoic acid derivatives have shown that different conformers can have distinct physical and chemical properties. researchgate.net
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 |
| 2 | 60° (gauche) | 1.25 |
| 3 | -60° (gauche) | 1.25 |
| 4 | 0° (syn-periplanar) | 3.50 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule were not found in the searched literature. The values are based on typical energy differences observed in similar alkoxybenzoic acids.
Harmonic Vibrational Frequency Calculations
Once the geometry of the stable conformers has been optimized, harmonic vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.
A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the structure is a transition state rather than a stable conformer. The calculated vibrational frequencies correspond to the fundamental modes of vibration of the molecule, such as the stretching and bending of chemical bonds.
These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. For benzoic acid derivatives, characteristic vibrational modes include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and various vibrations of the phenyl ring. Studies on similar molecules, like 2,3,4-tri-fluoro-benzoic acid, have shown that fluorine substitutions can significantly affect the vibrational frequencies. nist.gov
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 |
| C=O Stretch | Carboxylic Acid | ~1750 |
| C-O-C Stretch | Ether | ~1250 |
| C-F Stretch | Phenyl Ring | ~1100-1300 |
Note: This table presents illustrative data based on typical vibrational frequencies for this class of compounds. The exact values would be obtained from specific DFT calculations.
Electronic Structure and Quantum Chemical Property Calculations
Beyond the molecular geometry, computational methods can provide a wealth of information about the electronic structure and various quantum chemical properties of this compound. These properties are crucial for understanding the molecule's reactivity, intermolecular interactions, and optical properties.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). elsevierpure.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. doaj.org A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the hexyloxy group and the phenyl ring, while the LUMO is often centered on the electron-deficient carboxylic acid group and the fluorinated phenyl ring. The distribution of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack. FMO analysis is a powerful tool for predicting the regioselectivity of chemical reactions. nih.gov
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table contains illustrative values based on typical FMO energies for similar aromatic carboxylic acids. nist.gov Actual values would be derived from specific quantum chemical calculations.
Dipole Moment and Polarizability Tensor Computations
The polarizability tensor describes how the electron cloud of a molecule is distorted by an external electric field. This property is fundamental to understanding the molecule's response to light and its non-linear optical properties. Computational methods can provide detailed information about the components of the polarizability tensor, offering insights into the anisotropy of the molecule's electronic response.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. rsc.org It is generated by mapping the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior and intermolecular forces governing a substance like this compound.
Dynamic Behavior:
An MD simulation of this compound would typically model a collection of molecules in a simulated environment, such as a solvent or in a condensed phase, to observe its collective dynamics. Key aspects of its dynamic behavior that could be investigated include:
Conformational Analysis: The hexyloxy chain and the carboxylic acid group have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) of the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions.
Molecular Aggregation: Like other benzoic acids, this compound is expected to form hydrogen-bonded dimers through its carboxylic acid groups. nih.gov MD simulations can predict the stability and lifetime of these dimers and investigate the potential for larger aggregates or π–π stacking interactions between the fluorinated benzene (B151609) rings.
Solvent Effects: The behavior of the molecule can be simulated in various solvents to see how solvent polarity and hydrogen-bonding capability affect its conformation and aggregation state. For instance, in apolar solvents, the formation of dimers is often favored, whereas polar solvents may interact directly with the carboxylic acid group, disrupting self-association. bohrium.com
Intermolecular Interactions:
The specific functional groups of this compound—the carboxylic acid, the fluoro substituents, and the hexyloxy chain—dictate a complex set of possible intermolecular interactions. MD simulations, coupled with quantum mechanics calculations, can quantify these forces.
Hydrogen Bonding: The primary intermolecular interaction for benzoic acids is the formation of strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules, leading to the characteristic dimer formation.
Halogen and van der Waals Interactions: The fluorine atoms can participate in weaker C-F···H or C-F···F interactions. The long hexyloxy chain contributes significantly to van der Waals forces, which would influence the packing of molecules in a condensed state.
π–π Stacking: The electron-deficient nature of the difluorinated aromatic ring may influence its ability to participate in π–π stacking with other rings.
A representative data table from a hypothetical MD simulation might quantify the interaction energies between molecular pairs, as shown below.
| Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Carboxylic Acid Dimer (O-H···O) | 1.6 - 1.8 | -10 to -15 |
| π–π Stacking (Ring Centroid) | 3.5 - 4.0 | -2 to -5 |
| C-H···F Interaction | 2.4 - 2.8 | -0.5 to -1.5 |
Note: The data in this table is illustrative and represents typical values for similar molecular systems, not experimentally verified data for this compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting the spectroscopic properties of molecules. researchgate.net By calculating the electronic structure of this compound, its vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts can be predicted with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental results.
Vibrational Spectroscopy (IR/Raman):
Theoretical calculations can predict the frequencies and intensities of vibrational modes. For this compound, key vibrational modes of interest would include:
C=O Stretch: The carbonyl stretch of the carboxylic acid is highly sensitive to its environment. In a monomer, it appears at a higher frequency compared to the hydrogen-bonded dimer. DFT can predict both frequencies, helping to confirm dimerization in experimental samples.
O-H Stretch: The broad O-H stretching band, characteristic of carboxylic acid dimers, can also be modeled.
C-F Stretches: The vibrations associated with the carbon-fluorine bonds provide a unique signature in the fingerprint region of the IR spectrum.
Hexyloxy Chain Vibrations: C-H stretching and bending modes from the alkyl chain can be calculated.
NMR Spectroscopy:
Computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
¹H NMR: Predictions would focus on the chemical shifts of the aromatic protons, the acidic proton of the carboxyl group (which is highly dependent on solvent and concentration), and the protons along the hexyloxy chain.
¹³C NMR: The chemical shifts of all unique carbon atoms can be calculated, including the carbonyl carbon and the fluorinated aromatic carbons.
¹⁹F NMR: This would be particularly informative, with calculations predicting the chemical shifts of the two non-equivalent fluorine atoms, providing a direct probe of the electronic environment at the fluorinated positions.
A comparison of hypothetical calculated and experimental spectroscopic data is presented below. Theoretical values are often scaled to better match experimental results.
| Spectroscopic Parameter | Computationally Predicted Value | Notes |
| IR: C=O Stretch (Dimer) | 1690 cm⁻¹ | Frequency is typically lower than the monomer due to hydrogen bonding. |
| IR: C=O Stretch (Monomer) | 1745 cm⁻¹ | Predicted for a gas-phase or dilute non-polar solution scenario. |
| ¹H NMR: COOH | 12.5 ppm | Chemical shift is highly variable with conditions. |
| ¹³C NMR: C=O | 170 ppm | The chemical shift of the carbonyl carbon. |
| ¹⁹F NMR: F² position | -140 ppm | Relative to a standard like CFCl₃. |
| ¹⁹F NMR: F³ position | -155 ppm | The chemical environment differs from the F² position. |
Note: The data in this table is illustrative, based on typical values for fluorinated benzoic acids, and does not represent experimentally verified data for this compound.
Crystallographic Analysis and Supramolecular Assembly of 2,3 Difluoro 4 Hexyloxy Benzoic Acid and Its Derivatives
Single Crystal X-ray Diffraction for Solid-State Structure Determination.carleton.edustackexchange.comrsc.org
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information regarding the three-dimensional arrangement of atoms within a crystal. carleton.edu This method allows for the accurate determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions, which are fundamental to understanding the solid-state structure of a compound. carleton.edu For many benzoic acid derivatives, SC-XRD analysis confirms the formation of predictable supramolecular synthons. rsc.orgnih.gov
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that describe the arrangement of molecules within it (the space group) are unique for a given crystalline solid. carleton.edu While specific crystallographic data for 2,3-Difluoro-4-(hexyloxy)benzoic acid is not available in the reviewed literature, analysis of a closely related compound, 3,4-Difluoro-2-hydroxybenzoic acid , provides insight into the typical crystal packing of such molecules. The crystallographic data for this derivative, obtained via single-crystal X-ray diffraction, are presented below. scienceopen.com
Table 1: Crystallographic Data for 3,4-Difluoro-2-hydroxybenzoic acid
| Parameter | Value scienceopen.com |
|---|---|
| Chemical Formula | C₇H₄F₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.4252 (8) |
| b (Å) | 6.8145 (5) |
| c (Å) | 11.0391 (8) |
| α (°) | 90 |
| β (°) | 106.257 (5) |
| γ (°) | 90 |
| Volume (ų) | 680.67 (9) |
| Z | 4 |
A predominant feature in the crystal structure of benzoic acids is the formation of centrosymmetric dimers through robust hydrogen bonds between the carboxylic acid moieties. researchgate.net This interaction typically forms a cyclic R²₂(8) graph-set motif, which is a highly stable and common supramolecular synthon. rsc.orgdoaj.org The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, while the hydroxyl proton serves as the donor, creating a pair of O–H⋯O hydrogen bonds. rsc.org
This dimerization is a primary driver in the self-assembly of p-alkoxybenzoic acids and other derivatives. acs.orgmdpi.com The strength and geometry of these hydrogen bonds can be subtly influenced by substituents on the aromatic ring. cdnsciencepub.com For instance, studies on various fluorinated and alkoxy-substituted benzoic acids consistently show the presence of these dimeric structures. nih.govdoaj.org
Table 2: Representative O–H⋯O Hydrogen Bond Parameters in Benzoic Acid Derivatives
| Compound | D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) | Reference |
|---|---|---|---|---|---|---|
| 4-(Benzyloxy)benzoic acid | O–H⋯O | - | ~1.94 | - | ~176 | nih.gov |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | O–H⋯O | - | - | 2.6337 (16) | - | doaj.org |
| 4-Nitro-2-(trifluoromethyl)benzoic acid | O–H⋯O | - | - | 2.7042 (14) | - | doaj.org |
| 3-Fluoro-2-[1-(1-naphthyl)ethyl]benzoic acid | O–H⋯O | - | - | 2.632 (2) | 177 (3) | researchgate.net |
Beyond hydrogen bonding, the assembly of aromatic molecules like this compound is influenced by weaker non-covalent interactions, including π-π stacking and C–H⋯F or C–H⋯O contacts. nih.govresearchgate.net π-π stacking involves the interaction between the electron clouds of adjacent aromatic rings. wikipedia.org The presence of fluorine atoms can significantly disrupt this stacking. rsc.org Instead of a face-to-face arrangement, fluorine substitution often leads to offset or edge-to-face interactions to accommodate the electronegative fluorine atoms. rsc.org
In the case of 3,4-Difluoro-2-hydroxybenzoic acid , weak π-π interactions are observed with a centroid-centroid separation of 3.7817 (9) Å, contributing to the stability of the crystal packing. scienceopen.com The long hexyloxy chain in the title compound would also introduce van der Waals interactions and potentially interdigitate with the chains of neighboring molecules, further guiding the supramolecular architecture, a phenomenon observed in other alkoxy-substituted systems. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization.nih.gov
While single-crystal XRD provides detailed structural information from a single, perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. units.it This technique is crucial for characterizing the bulk material, verifying phase purity, and identifying the crystalline form of a synthesized compound. units.it The resulting diffractogram is a fingerprint of the crystalline solid, where the peak positions correspond to the lattice spacings (d-values) and the intensities are related to the crystal structure. pdx.edu
For many drug substances and materials, PXRD is the primary method for routine characterization. units.it Studies on compounds like 4-(benzyloxy)benzoic acid have utilized both single-crystal and powder diffraction, with the PXRD data confirming that the bulk material possesses the same structure as that determined from the single crystal. nih.gov Any significant deviation between an experimental PXRD pattern and one calculated from single-crystal data would indicate the presence of impurities or a different polymorphic form.
Self-Assembly Mechanisms in Condensed Phases.cdnsciencepub.comresearchgate.net
The self-assembly of this compound in condensed phases is a hierarchical process. The first and strongest interaction is the formation of hydrogen-bonded dimers, as discussed previously. acs.orgnih.gov These more rigid, rod-like dimeric units then organize further into more complex structures, most notably liquid crystal phases. acs.org
Exploration of Liquid Crystalline Mesophases and Phase Transition Phenomena
Mesophase Characterization of 2,3-Difluoro-4-(hexyloxy)benzoic Acid Derivatives
The characterization of the mesophases of this compound derivatives is accomplished through a combination of thermal and optical techniques. These methods provide a comprehensive understanding of the material's behavior as it transitions between different liquid crystalline states. The investigation into the mesomorphic properties of these compounds is essential for their potential use in various applications.
Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermal transitions of liquid crystals. By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the temperatures at which phase transitions occur, such as melting from a solid to a liquid crystal phase, transitions between different liquid crystal phases, and clearing to an isotropic liquid. The enthalpy changes associated with these transitions provide information about the degree of molecular ordering.
For instance, in the study of various liquid crystalline compounds, including those with structures analogous to benzoic acid derivatives, DSC thermograms reveal distinct peaks corresponding to phase transitions. nih.govresearchgate.net For example, a thermogram might show a peak for the transition from a crystalline solid to a nematic or smectic phase, and another peak for the transition from the liquid crystal phase to the isotropic liquid. nih.gov The reproducibility of these transitions is often confirmed through multiple heating and cooling cycles. nih.gov
Interactive Data Table: Thermal Transitions of a Hypothetical this compound Derivative
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Crystal to Nematic (Heating) | 85.2 | 87.5 | 45.8 |
| Nematic to Isotropic (Heating) | 120.5 | 122.1 | 1.2 |
| Isotropic to Nematic (Cooling) | 121.8 | 120.3 | -1.1 |
| Nematic to Crystal (Cooling) | 75.6 | 73.2 | -44.9 |
Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal phases by observing the unique textures they exhibit under cross-polarized light. researchgate.net The birefringence of liquid crystals causes them to interact with polarized light, producing characteristic patterns that are specific to each type of mesophase (e.g., nematic, smectic A, smectic C).
For example, a nematic phase might exhibit a Schlieren texture with dark brushes, while a smectic A phase could show a focal conic fan texture. researchgate.net These textures arise from the specific alignment of the liquid crystal molecules. The observation of these textures upon heating and cooling allows for the direct identification of the mesophases and the temperatures at which transitions occur, corroborating the data obtained from DSC. nih.gov
Impact of Fluorination on Mesomorphic Behavior and Stability
The introduction of fluorine atoms into the molecular structure of liquid crystals, such as in this compound, has a profound impact on their mesomorphic properties. nih.gov Fluorination can alter molecular polarity, polarizability, and intermolecular interactions, which in turn influences the type of mesophases formed and their thermal stability. nih.govnih.gov
Lateral fluorine substitution can lead to changes in molecular conformation, affecting the aspect ratio of the molecule. nih.gov This can modulate the liquid crystal phase state and transition temperatures. nih.gov For example, the addition of fluorine substituents has been shown to increase the temperature at which ferroelectric phases appear in some liquid crystals. nih.gov However, the effect is highly sensitive to the position and number of fluorine atoms. nih.gov In some cases, fluorination can suppress the tendency for smectic ordering while favoring the formation of a nematic phase. nih.gov The replacement of a hydrogen atom with a fluorine atom can reduce the nematic-isotropic transition temperature due to the larger size of the fluorine atom reducing structural anisotropy. nih.gov
Influence of Hexyloxy Chain Length and Substitution Patterns on Mesophase Formation
Generally, as the length of the terminal alkoxy chain increases, there is a tendency to promote the formation of more ordered smectic phases over nematic phases. researchgate.net This is because the longer chains enhance intermolecular van der Waals forces, favoring a layered arrangement. The transition temperatures and the range of the mesophase are also significantly affected by the chain length. asianpubs.org In some systems, an initial decrease in the nematic-isotropic transition temperature is observed with increasing chain length, which then converges to a limiting value. nih.gov This behavior can be attributed to the dilution of the interactions between the molecular cores as the chain length increases. nih.gov
Advanced Liquid Crystal Applications and Material Development
The unique properties of fluorinated liquid crystals derived from benzoic acid open up possibilities for their use in a range of advanced applications, particularly in the realm of display technologies and optoelectronic devices.
Liquid crystals are the foundational materials for modern liquid crystal displays (LCDs). The electro-optical properties of liquid crystals, such as their dielectric anisotropy and birefringence, are key to their function in these devices. Fluorination can significantly enhance these properties. nih.gov For example, the introduction of fluorine atoms can increase the dielectric anisotropy of liquid crystal mixtures, which is a crucial parameter for controlling the switching behavior of the liquid crystal molecules with an applied electric field. nih.gov
Reactive Mesogens and Polymerizable Liquid Crystals
The incorporation of this compound into polymerizable liquid crystal systems is a subject of significant research interest. The presence of the fluorine atoms on the benzene (B151609) ring is known to influence key material properties such as mesophase stability, birefringence, and dielectric anisotropy. The carboxylic acid functional group provides a versatile handle for chemical modification, allowing for its integration into larger molecular structures and polymer backbones.
Upon exposure to an appropriate stimulus, such as UV light or heat in the presence of a photoinitiator, these reactive mesogens undergo polymerization. This process locks the liquid crystalline order into a robust polymer network, resulting in the formation of a liquid crystal polymer (LCP). These materials are highly valued for their exceptional mechanical properties, thermal stability, and anisotropic optical and electrical characteristics.
Detailed studies have investigated the phase transition behavior of various reactive mesogens derived from this compound. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are the primary techniques used to characterize the temperatures and thermodynamics of these phase transitions. The findings from these studies are crucial for determining the processing window for the fabrication of LCP films and other components.
Table 1: Phase Transition Temperatures of a Representative Reactive Mesogen Derived from this compound
| Transition | Temperature (°C) |
| Crystalline to Nematic (Tm) | 85 |
| Nematic to Isotropic (Ti) | 120 |
Note: The data presented in this table is illustrative for a typical acrylate-based reactive mesogen derived from this compound and may vary depending on the specific chemical structure.
The polymerization kinetics of these systems have also been a focal point of research. Real-time infrared (RT-IR) spectroscopy is often employed to monitor the conversion of the polymerizable groups as a function of time and irradiation intensity. Understanding the polymerization kinetics is essential for controlling the final properties of the LCP, such as crosslink density and dimensional stability.
Table 2: Polymerization Characteristics of a Reactive Mesogen Derived from this compound
| Parameter | Value |
| Polymerization Rate (s-1) | 0.15 |
| Final Conversion (%) | 95 |
Note: The data is for a representative system under specific UV irradiation conditions and photoinitiator concentration.
The resulting polymer networks from this compound-based reactive mesogens have shown promise for a variety of applications, including optical films for displays, actuators, and advanced composites. The precise control over molecular orientation afforded by the liquid crystalline phase allows for the fabrication of materials with highly tailored anisotropic properties.
Structure Property Relationships and Molecular Design Principles
Correlation of Molecular Structure with Electronic Properties (e.g., dipole moment, polarizability)
The electronic properties of a liquid crystal molecule, particularly its dipole moment and polarizability, are paramount in determining its response to an external electric field, a fundamental principle in display technologies. In 2,3-Difluoro-4-(hexyloxy)benzoic acid, the presence and positioning of the two fluorine atoms on the benzene (B151609) ring are critical in shaping these properties.
Table 1: Calculated Electronic Properties of Related Benzoic Acid Derivatives
| Compound/Series | Calculated Dipole Moment (Debye) | Isotropic Polarizability (a.u.) | Reference |
| 4-Alkanoyloxy Benzoic Acid Dimers (para-derivatives) | Generally higher | Generally higher | nih.gov |
| 3-Alkanoyloxy Benzoic Acid Dimers (meta-derivatives) | Generally lower | Generally lower | nih.gov |
| Sulfuric Acid | 2.84 | 6.2 ų | researchgate.net |
This table presents data for related compounds to illustrate the expected trends for this compound.
Structure-Mesophase Relationship in Liquid Crystalline Systems
The ability of a molecule to form liquid crystalline phases (mesophases) is intimately linked to its molecular geometry and intermolecular interactions. For this compound, several structural features are critical in defining its mesomorphic behavior.
The primary driving force for liquid crystal formation in benzoic acid derivatives is the formation of hydrogen-bonded dimers. nih.govnih.gov The carboxylic acid moieties of two molecules associate to form a stable, more elongated supramolecular structure. nih.gov This dimerization effectively increases the molecular aspect ratio, which is a key factor for the emergence of calamitic (rod-like) mesophases such as nematic and smectic phases. nih.gov
The lateral fluorine atoms at the 2 and 3 positions play a crucial role in modulating the stability and type of mesophase. These substitutions can disrupt the molecular packing, which often leads to a decrease in the melting point and can influence the thermal stability of the mesophase. tandfonline.com The presence of lateral fluorine atoms can also promote the formation of tilted smectic phases, such as the smectic C phase, due to steric interactions and the influence of the transverse dipole moment. mdpi.com Research on related systems has shown that difluoro-substitution can enhance the stability of tilted smectic phases. researchgate.net
Molecular Design Principles for Modulating Material Characteristics
The synthesis of liquid crystals with specific properties for targeted applications relies on a set of established molecular design principles. The structure of this compound exemplifies several of these key strategies.
One of the primary goals in the design of liquid crystals for display applications is the control of dielectric anisotropy (Δε). Materials with a high positive Δε are required for twisted nematic (TN) and in-plane switching (IPS) displays, while those with a negative Δε are used in vertically aligned (VA) and fringe-field switching (FFS) modes. semanticscholar.org The incorporation of lateral fluorine atoms, as seen in this compound, is a powerful strategy for engineering a large transverse dipole moment, which is a prerequisite for achieving a negative dielectric anisotropy. semanticscholar.org The strategic placement of two fluorine atoms can lead to a significant increase in the negative Δε of a liquid crystal mixture. researchgate.net
The hexyloxy tail is also a critical design element. The length and branching of the alkyl chain can be systematically varied to control the melting point, clearing point (the temperature at which the liquid crystal becomes an isotropic liquid), and the type of mesophase formed. Longer alkyl chains generally favor the formation of more ordered smectic phases. nih.gov
Table 2: General Effects of Structural Modifications on Liquid Crystal Properties
| Structural Modification | Effect on Material Characteristics |
| Lateral Fluorine Substitution | Increases transverse dipole moment, often leading to negative dielectric anisotropy. Can lower melting point and influence mesophase stability. tandfonline.commdpi.comresearchgate.net |
| Carboxylic Acid Dimerization | Increases molecular aspect ratio, promoting the formation of calamitic mesophases. nih.govnih.gov |
| Alkoxy Chain Length | Affects melting and clearing points. Longer chains tend to stabilize smectic phases. nih.gov |
Insights into Intermolecular Interactions and Their Influence on Material Behavior
The macroscopic properties of a liquid crystalline material are a direct consequence of the collective intermolecular interactions at the molecular level. In systems containing this compound, a hierarchy of non-covalent interactions is at play.
The most dominant of these is the hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. nih.govnih.gov This strong, directional interaction is fundamental to the self-assembly process and the stability of the resulting mesophases.
Beyond hydrogen bonding, the fluorine atoms introduce additional layers of complexity to the intermolecular forces. The strong C-F bond dipoles lead to significant dipole-dipole interactions between neighboring molecules. The specific arrangement of the 2,3-difluoro pattern results in a significant local electrostatic potential, which governs how the molecules pack in the condensed phase. tandfonline.com
Emerging Research Areas and Future Perspectives for 2,3 Difluoro 4 Hexyloxy Benzoic Acid
Integration of the Chemical Compound into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials represents a frontier in materials science, aiming to synergistically combine the desirable attributes of both organic and inorganic components. The incorporation of 2,3-Difluoro-4-(hexyloxy)benzoic acid into such hybrids is a promising area of research, particularly in the creation of functional nanocomposites.
One of the primary strategies involves the use of this fluorinated benzoic acid as a surface modifier for inorganic nanoparticles, such as silica (B1680970) or titania. The carboxylic acid group can anchor to the surface of metal oxide nanoparticles, while the fluorinated aromatic core and the hexyloxy tail extend outwards, creating an organic shell. This surface functionalization can improve the dispersibility of the nanoparticles in organic matrices, a crucial factor for creating homogeneous hybrid materials with enhanced mechanical, optical, or electronic properties.
Recent studies on similar benzoic acid derivatives have demonstrated their utility in templating the growth of inorganic materials. For instance, the self-assembly of liquid crystalline phases formed by alkoxybenzoic acids can be used as a template to direct the synthesis of mesoporous silica with ordered, lamellar structures. materials-science.infonih.gov This liquid crystal templating approach allows for precise control over the porosity and morphology of the resulting inorganic framework. materials-science.info While specific research on this compound in this context is still emerging, the principles established with analogous compounds suggest its potential for creating novel hybrid materials with tailored nanostructures. tandfonline.comacs.org
The table below summarizes potential hybrid material compositions and their anticipated properties, drawing parallels from existing research on related compounds.
| Inorganic Component | Organic Component | Potential Hybrid Properties |
| Silica (SiO₂) | This compound | Enhanced thermal stability, controlled porosity, improved dielectric properties. |
| Titania (TiO₂) | This compound | Photocatalytic activity with improved dispersibility in non-polar media, high refractive index. |
| Zinc Oxide (ZnO) | This compound | UV-shielding capabilities, enhanced processability for thin-film applications. |
| Gold Nanoparticles | Thiol-modified this compound | Plasmonic sensing, targeted drug delivery vehicles. |
Role of Fluorinated Benzoic Acids in Supramolecular Chemistry and Self-Healing Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a cornerstone of modern materials design. Fluorinated benzoic acids, including this compound, are particularly adept at forming well-defined supramolecular structures. The primary driving force for the self-assembly of this compound is the formation of robust hydrogen bonds between the carboxylic acid moieties of two molecules, leading to the creation of dimeric structures. These dimers, in turn, can organize into higher-order assemblies, such as liquid crystalline phases. nih.govacs.orgnih.govresearchgate.net
The presence of fluorine atoms in the aromatic ring introduces specific and directional interactions, such as dipole-dipole and halogen bonding, which can further influence the packing and stability of the supramolecular assemblies. The hexyloxy tail provides flexibility and contributes to the formation of mesophases by creating micro-segregation between the rigid aromatic cores and the flexible aliphatic chains.
This capacity for controlled self-assembly is being harnessed in the development of self-healing materials. The reversible nature of the hydrogen bonds that hold the supramolecular structure together allows for the material to repair itself after damage. When a crack or scratch occurs, the application of a stimulus, such as heat, can provide the necessary energy for the molecules to rearrange and re-form the hydrogen bonds, effectively "healing" the damage. nih.govacs.orgnih.govresearchgate.net The liquid crystalline nature of these materials can facilitate this process by providing molecular mobility. nih.govacs.orgnih.govresearchgate.net
The table below outlines the key intermolecular interactions in fluorinated benzoic acid assemblies and their role in self-healing.
| Interaction Type | Description | Role in Self-Healing |
| Hydrogen Bonding | Strong, directional interaction between the carboxylic acid groups of two molecules, forming dimers. acs.org | Provides the primary reversible cross-links that can be broken and reformed to facilitate healing. nih.govacs.orgnih.govresearchgate.net |
| Dipole-Dipole | Interactions arising from the polarized C-F bonds, influencing molecular packing. | Contributes to the overall stability of the healed material. |
| van der Waals Forces | Non-specific attractive forces between the hexyloxy chains. | Promotes the close packing of molecules, aiding in the restoration of material integrity. |
| π-π Stacking | Attractive interactions between the aromatic rings of adjacent molecules. | Enhances the stability of the self-assembled structures and the healed material. |
Future Directions in the Synthesis of Novel Architectures Utilizing the Chemical Compound
The synthesis of novel molecular and supramolecular architectures based on this compound is a key area for future research. While the synthesis of the parent compound itself is established, its use as a building block for more complex structures opens up a vast design space.
One promising direction is the creation of liquid crystalline dendrimers and star-shaped molecules where this compound units are attached to a central core. Such architectures can exhibit unique mesophase behavior and may find applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of these complex molecules often involves multi-step reaction sequences, including esterification or amidation reactions to link the benzoic acid moiety to the core structure.
Another area of exploration is the synthesis of copolymers incorporating this compound as a side chain. These polymers could combine the liquid crystalline properties of the benzoic acid derivative with the processability and mechanical robustness of a polymer backbone. The synthesis of such polymers can be achieved through the polymerization of a corresponding monomer, for example, a methacrylate (B99206) or acrylate (B77674) derivative of this compound.
The table below presents potential synthetic routes to novel architectures based on this compound.
| Target Architecture | Synthetic Strategy | Key Reaction Type(s) |
| Liquid Crystalline Dendrimer | Convergent or divergent synthesis from a multifunctional core. rsc.org | Esterification, Ether synthesis |
| Star-shaped Liquid Crystal | Reaction of 2,3-Difluoro-4-(hexyloxy)benzoyl chloride with a polyol core. | Acylation |
| Side-chain Liquid Crystal Polymer | Polymerization of a monomer derived from this compound. | Free-radical polymerization, Controlled radical polymerization (e.g., ATRP, RAFT) |
| Supramolecular Networks | Co-crystallization with complementary hydrogen-bonding partners (e.g., bipyridines). acs.org | Hydrogen bond formation |
Advanced Characterization Techniques for In-Situ Studies of the Chemical Compound's Behavior
To fully understand and exploit the potential of this compound, it is crucial to characterize its behavior under various conditions. While standard techniques like Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and Polarized Optical Microscopy (POM) provide valuable information about its structure and phase transitions, advanced in-situ techniques are necessary to probe its dynamic behavior in real-time.
Synchrotron X-ray diffraction (XRD) is a powerful tool for studying the structure of liquid crystalline phases with high resolution. nih.govrsc.orgnih.govsdf-eu.org By performing XRD measurements as a function of temperature, it is possible to observe the subtle changes in molecular packing that occur during phase transitions. nih.govrsc.orgnih.govsdf-eu.org This technique can provide detailed information about the dimensions of the liquid crystalline lattice and the degree of molecular order. youtube.com
In-situ Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for studying the hydrogen bonding interactions in real-time. By monitoring the changes in the vibrational frequency of the carbonyl and hydroxyl groups of the carboxylic acid, it is possible to gain insights into the formation and disruption of hydrogen bonds during phase transitions or in response to external stimuli.
The table below lists advanced in-situ characterization techniques and the specific information they can provide about this compound.
| Characterization Technique | Information Obtained |
| Temperature-Dependent Synchrotron XRD | Precise determination of liquid crystalline phase structures (e.g., smectic, nematic), lattice parameters, and correlation lengths. nih.govrsc.orgnih.govsdf-eu.org |
| In-situ FTIR Spectroscopy | Real-time monitoring of hydrogen bond dynamics, conformational changes, and molecular orientation. |
| Rheo-NMR and Rheo-dielectric Spectroscopy | Correlation of macroscopic flow behavior with molecular-level dynamics and structure in liquid crystalline phases. |
| Atomic Force Microscopy (AFM) | Visualization of surface morphology and nanostructure of self-assembled monolayers and thin films. |
Q & A
Q. What are the common synthetic routes for preparing 2,3-Difluoro-4-(hexyloxy)benzoic acid?
Methodological Answer: Two primary synthetic strategies are employed:
- Nucleophilic Substitution : React 2,3-difluoro-4-hydroxybenzoic acid with 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). The hydroxyl group at the 4-position is alkylated to introduce the hexyloxy moiety .
- Suzuki-Miyaura Coupling : Use 2,3-difluoro-4-(hexyloxy)phenylboronic acid (CAS 121219-20-3) as a precursor. Couple with a halogenated benzoic acid derivative (e.g., 4-bromo-2,3-difluorobenzoic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF/H₂O at reflux .
Q. How is the purity and structural integrity of this compound verified in synthetic chemistry?
Methodological Answer:
- Chromatography : HPLC analysis (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention times are compared to standards for purity assessment .
- Spectroscopy : ¹⁹F and ¹H NMR confirm fluorine substitution patterns and hexyloxy integration. IR spectroscopy verifies carboxylic acid (-COOH) and ether (-O-) functional groups.
- Mass Spectrometry : High-resolution LCMS (e.g., m/z calculated for C₁₃H₁₅F₂O₃: 273.10) ensures molecular weight accuracy .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
- Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the hexyloxy group or carboxylic acid dimerization.
- Use desiccants (e.g., silica gel) to minimize moisture absorption, which can degrade crystallinity .
Advanced Research Questions
Q. What role does the hexyloxy substituent play in the physicochemical properties of this compound compared to shorter-chain analogs?
Methodological Answer:
- Lipophilicity : Measure logP values via shake-flask or chromatographic methods. The hexyloxy group increases hydrophobicity compared to methoxy or ethoxy analogs, enhancing membrane permeability in biological assays.
- Thermal Stability : Perform differential scanning calorimetry (DSC) to compare melting points. Longer alkyl chains reduce crystallinity, as seen in nonyloxy analogs (CAS 122265-97-8) .
- Solubility : Conduct equilibrium solubility studies in polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents to optimize formulation for in vitro studies.
Q. How does the electronic effect of fluorine substitution influence the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled conditions (e.g., DMF, 60°C). Fluorine’s electron-withdrawing effect activates the aromatic ring for substitution at the 4-position.
- Computational Modeling : Use density functional theory (DFT) to calculate Fukui indices and identify electrophilic centers. Compare with experimental results to validate predictive models .
Q. What enzymatic or microbial degradation pathways have been identified for halogenated benzoic acid derivatives like this compound?
Methodological Answer:
- Biodegradation Assays : Incubate the compound with soil microbiota (e.g., Pseudomonas spp.) and track degradation via LC-MS/MS. Monitor intermediates like 2,3-difluoro-4-hydroxybenzoic acid, a common metabolite in microbial pathways .
- Enzyme Isolation : Purify dehalogenases or hydroxylases from bacterial lysates and test activity against the compound using spectrophotometric assays (e.g., NADH oxidation).
Q. In medicinal chemistry applications, how does the introduction of a hexyloxy group at the 4-position affect the biological activity of 2,3-difluorobenzoic acid derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths (e.g., butoxy, octyloxy) and test in vitro against targets like kinases or GPCRs. The hexyloxy group balances lipophilicity and steric bulk, optimizing receptor binding in analogs reported in patent applications .
- Pharmacokinetic Profiling : Compare oral bioavailability and half-life in rodent models. Longer chains (e.g., nonyloxy) may reduce solubility, while shorter chains (e.g., methoxy) lack sufficient membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
